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molecular formula C20H21FN2O5S B1673023 2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide

2-(4-Fluorophenyl)-N-Methyl-6-[(Methylsulfonyl)amino]-5-(Propan-2-Yloxy)-1-Benzofuran-3-Carboxamide

Cat. No. B1673023
M. Wt: 420.5 g/mol
InChI Key: VBRUONUESYTIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07265152B2

Procedure details

6-Amino-2-(4-fluoro-phenyl)-5-isopropoxy-benzofuran-3-carboxylic acid methylamide, prepared according to Example 16 (100 mg, 292 μmol) was dissolved in dry dichloromethane (3 mL) under an argon atmosphere. The reaction was cooled down to 0° C. with an ice bath. Pyridine (16.83 μL, 321 μmol) and methanesulfonyl chloride (22.61 μL, 292 μmol) were mixed together under argon, and then added dropwise to the first aniline solution. The reaction mixture was allowed to warm to room temperature for 1 hour. The reaction mixture was diluted with water (20 mL) and extracted with dichloromethane (3×10 mL). The combined organic layers were washed with a 1N HCl solution, water, a saturated aqueous bicarbonate solution and brine and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, 20 to 50% ethyl acetate in hexanes gradient) to provide 68 mg (56%) of the product.
Name
6-Amino-2-(4-fluoro-phenyl)-5-isopropoxy-benzofuran-3-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 16
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
16.83 μL
Type
reactant
Reaction Step Three
Quantity
22.61 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
56%

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([C:5]1[C:9]2[CH:10]=[C:11]([O:15][CH:16]([CH3:18])[CH3:17])[C:12]([NH2:14])=[CH:13][C:8]=2[O:7][C:6]=1[C:19]1[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=1)=[O:4].N1C=CC=CC=1.[CH3:32][S:33](Cl)(=[O:35])=[O:34].NC1C=CC=CC=1>ClCCl.O>[CH3:1][NH:2][C:3]([C:5]1[C:9]2[CH:10]=[C:11]([O:15][CH:16]([CH3:18])[CH3:17])[C:12]([NH:14][S:33]([CH3:32])(=[O:35])=[O:34])=[CH:13][C:8]=2[O:7][C:6]=1[C:19]1[CH:20]=[CH:21][C:22]([F:25])=[CH:23][CH:24]=1)=[O:4]

Inputs

Step One
Name
6-Amino-2-(4-fluoro-phenyl)-5-isopropoxy-benzofuran-3-carboxylic acid methylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(=O)C1=C(OC2=C1C=C(C(=C2)N)OC(C)C)C2=CC=C(C=C2)F
Step Two
Name
Example 16
Quantity
100 mg
Type
reactant
Smiles
Step Three
Name
Quantity
16.83 μL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
22.61 μL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×10 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with a 1N HCl solution, water
CONCENTRATION
Type
CONCENTRATION
Details
a saturated aqueous bicarbonate solution and brine and concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 20 to 50% ethyl acetate in hexanes gradient)

Outcomes

Product
Name
Type
product
Smiles
CNC(=O)C1=C(OC2=C1C=C(C(=C2)NS(=O)(=O)C)OC(C)C)C2=CC=C(C=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 68 mg
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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